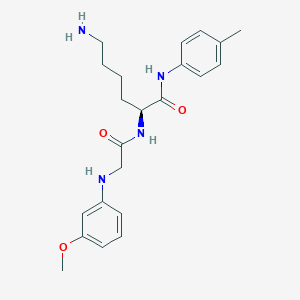

N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

Description

N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide (CAS 918436-00-7) is a lysinamide derivative featuring a glycyl linker substituted with a 3-methoxyphenyl group and an N-(4-methylphenyl) moiety. Its molecular formula is C23H32N4O2 (MW: 396.53 g/mol), with a stereocenter at the L-lysine backbone .

Properties

CAS No. |

918436-19-8 |

|---|---|

Molecular Formula |

C22H30N4O3 |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[2-(3-methoxyanilino)acetyl]amino]-N-(4-methylphenyl)hexanamide |

InChI |

InChI=1S/C22H30N4O3/c1-16-9-11-17(12-10-16)25-22(28)20(8-3-4-13-23)26-21(27)15-24-18-6-5-7-19(14-18)29-2/h5-7,9-12,14,20,24H,3-4,8,13,15,23H2,1-2H3,(H,25,28)(H,26,27)/t20-/m0/s1 |

InChI Key |

LEALMLWVZMCJFQ-FQEVSTJZSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC(=CC=C2)OC |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of Glycyl-L-lysinamide

Reagents :

- L-lysine (protected form)

- Glycine

- Coupling agent (e.g., EDC or DCC)

-

- Dissolve L-lysine and glycine in an appropriate solvent (e.g., DMF).

- Add the coupling agent to facilitate the formation of the amide bond.

- Stir the reaction mixture at room temperature for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

Yield : Typically yields around 70-80% after purification.

Step 2: Introduction of 3-Methoxyphenyl Group

Reagents :

- 3-Methoxybenzoyl chloride

- Triethylamine as a base

-

- Add triethylamine to the reaction mixture containing glycyl-L-lysinamide.

- Slowly add 3-methoxybenzoyl chloride while maintaining the temperature below 0°C.

- Allow the reaction to proceed for several hours at room temperature.

- Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).

Yield : Approximately 60-70% after solvent evaporation and purification.

Step 3: Introduction of 4-Methylphenyl Group

Reagents :

- 4-Methylbenzoyl chloride

- Base (e.g., pyridine)

-

- Similar to Step 2, add pyridine to the reaction mixture containing the intermediate from Step 2.

- Introduce 4-methylbenzoyl chloride under controlled temperature conditions.

- Stir for several hours and then purify using column chromatography.

Yield : Final yield around 50-60%.

Characterization and Analysis

The final product, this compound, must be characterized to confirm its structure and purity:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | To determine molecular structure and confirm functional groups |

| Mass Spectrometry (MS) | To verify molecular weight and identify fragmentation patterns |

| High-Performance Liquid Chromatography (HPLC) | To assess purity levels of the synthesized compound |

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: Reduction of the compound can lead to the formation of amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide (CAS 918436-17-6)

- Structure : Differs by replacing the 3-methoxyphenyl group with a 4-methylphenyl substituent.

- Molecular Formula : C22H30N4O2 (MW: 382.24 g/mol).

- Impact : The absence of a methoxy group reduces polarity, likely decreasing water solubility but enhancing lipophilicity, which could improve blood-brain barrier (BBB) penetration .

N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide (CAS 918435-98-0)

Role of Halogen and Positional Isomerism

Halophenyl-Imidazole Derivatives ()

- Example : (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine.

- Comparison : The chloro substituent at the 4-position induces stronger dipole interactions than methyl/methoxy groups. Crystal structures (triclinic P-1) reveal dihedral angles (~56°) between phenyl planes, stabilized by C–H⋯N and π–π interactions. Similar torsional strain may occur in the target compound, affecting conformational stability .

N-(3-Methoxyphenyl)picolinamide Derivatives ()

- Example: 4-Fluoro substitution on the phenyl ring enhances affinity for targets compared to non-halogenated analogs. This suggests that electron-withdrawing groups (e.g., F, Cl) at specific positions could modulate binding efficacy in the target compound’s analogs .

Thermal and Spectral Properties

- Thermal Stability : Analogous compounds like N-(4-methoxyphenyl)-oxalamide decompose at ~180°C, suggesting moderate thermal stability for the target compound .

- Spectral Data : Expected IR peaks for amide bonds (1622–1680 cm⁻¹) and aromatic C–H stretches (3000–3100 cm⁻¹), consistent with related structures .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

N-(3-Methoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological research. This article explores its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C23H32N4O3

- Molecular Weight : Approximately 396.5 g/mol

- IUPAC Name : this compound

The presence of methoxy and methyl groups on the aromatic rings contributes to the compound's unique properties and potential interactions with biological targets.

This compound exhibits diverse biological activities primarily through its interactions with specific enzymes and receptors. The following mechanisms have been proposed based on preliminary studies:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular processes critical for the survival of pathogens or cancer cells.

- Receptor Interaction : It has shown potential to bind selectively to certain receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Biological Activity

Research indicates that this compound possesses significant antimicrobial and anticancer properties.

Antimicrobial Activity

Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, including resistant strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This is believed to occur through:

- Activation of Caspases : Leading to programmed cell death.

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C23H32N4O3 | Contains a methoxy group on the phenyl ring |

| N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide | C23H32N4O3 | Similar structure but different methyl substitution |

| N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide | C22H29FN4O2 | Incorporates a fluorine atom affecting reactivity |

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting strong antimicrobial potential.

-

Cancer Cell Line Study :

- Research involving breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating effective dosage levels for inducing apoptosis.

-

Mechanistic Insights :

- Investigations into the signaling pathways affected by this compound indicated modulation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Q & A

Q. What approaches are used to study protein-ligand interactions for this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on a CM5 chip and measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer (pH 7.4) .

- Cryo-EM : Resolve complex structures at near-atomic resolution if crystallization fails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.